6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Overview
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with sulfur-containing reagents. One common method is the reaction with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the thione derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the thione group but shares the core isoquinoline structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogen atom, making it a tetrahydro derivative.
6,7-Dimethoxy-3,4-dihydroisoquinoline-1-acetic acid: Contains an acetic acid group instead of the thione group.
Uniqueness
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-9-5-7-3-4-12-11(15)8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOPTPZTOYIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369202 | |
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24456-59-5 | |
Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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